

IUPAC name for 4-*Iodo-m-xylene*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodo-m-xylene**

Cat. No.: **B031699**

[Get Quote](#)

An In-depth Technical Guide to 1-Iodo-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2,4-dimethylbenzene, commonly known in the literature as **4-Iodo-m-xylene**, is an important halogenated aromatic hydrocarbon. Its structural features, particularly the presence of an iodine atom and two methyl groups on the benzene ring, make it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its relevance in research and drug development. The iodine substituent serves as an excellent leaving group in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Chemical Identity and Properties

The nomenclature and physical characteristics of 1-Iodo-2,4-dimethylbenzene are summarized below. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-iodo-2,4-dimethylbenzene[1].

Identifier	Value	Reference
IUPAC Name	1-Iodo-2,4-dimethylbenzene	[1]
Common Name	4-Iodo-m-xylene	[1][2][3]
Synonyms	2,4-Dimethyliodobenzene, 1,3-Dimethyl-4-iodobenzene	[2][4]
CAS Number	4214-28-2	[1][2][3]
Molecular Formula	C ₈ H ₉ I	[1][2][5]
Molecular Weight	232.06 g/mol	[1][2][5][6]

Table 1: Physical and Chemical Properties

Property	Value	Reference
Appearance	Clear yellow to brown liquid	[2]
Density	1.628 g/mL at 25 °C	[2][3]
Boiling Point	105-106 °C at 5 mmHg	[2][3]
Melting Point	-2.9°C (estimate)	[3]
Flash Point	>230 °F (>110 °C)	[2][3]
Refractive Index (n ²⁰ /D)	1.598	[3]
SMILES	IC1=C(C=C(C=C1)C)C	[2]

Experimental Protocols

Synthesis of 1-Iodo-2,4-dimethylbenzene via Electrophilic Iodination

A common method for the synthesis of aryl iodides is the direct iodination of the corresponding aromatic hydrocarbon using an iodine source and an oxidizing agent. The following protocol is a general procedure adapted for the synthesis of 1-Iodo-2,4-dimethylbenzene from m-xylene.

Materials:

- m-Xylene (1,3-dimethylbenzene)
- Iodine (I₂)
- Polymer-loaded periodate or another suitable oxidizing agent (e.g., nitric acid, hydrogen peroxide)
- Acetonitrile (solvent)
- Sodium bisulfite solution (1 M)
- Anhydrous magnesium sulfate
- Hexane
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- To a solution of m-xylene (1 mmol) in acetonitrile (10 mL), sequentially add iodine (1 mmol) and polymer-loaded periodate (1.05 mmol).
- Stir the reaction mixture at 40 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent.
- After the reaction is complete, cool the mixture to room temperature and filter to remove the polymer support.
- Quench the excess iodine in the filtrate by adding 1 M sodium bisulfite solution dropwise until the color disappears.
- Extract the aqueous layer with diethyl ether or ethyl acetate.

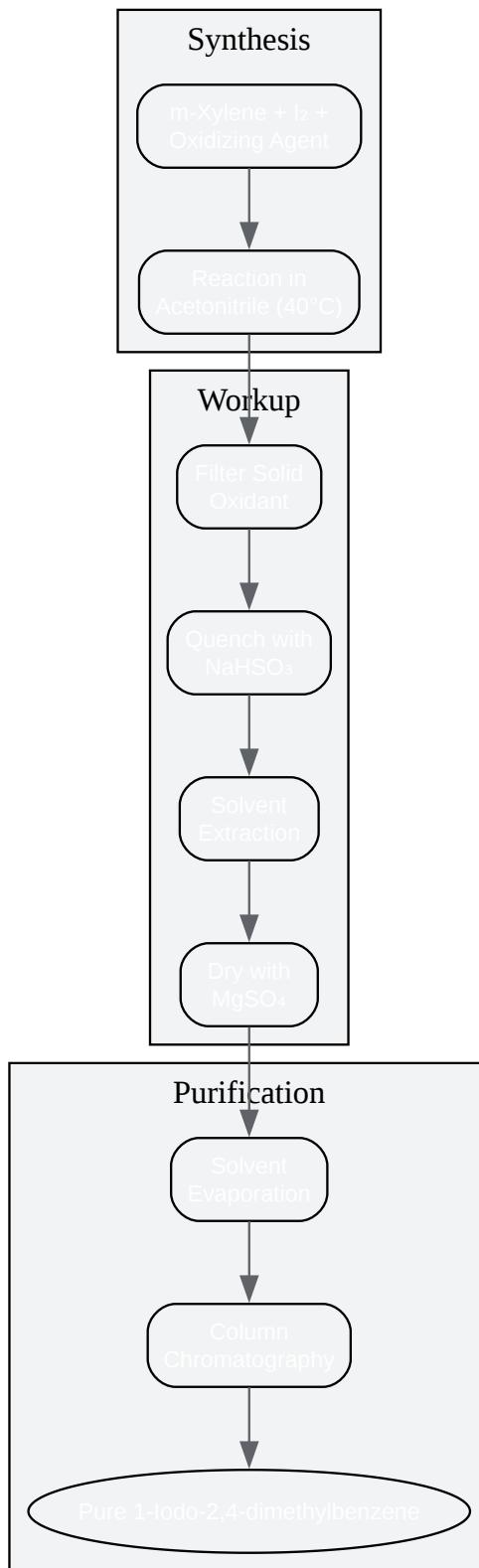
- Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield pure 1-iodo-2,4-dimethylbenzene.

This protocol is adapted from a general method for the iodination of substituted benzenes.

Applications in Organic Synthesis and Drug Development

1-Iodo-2,4-dimethylbenzene is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond.

1. **Cross-Coupling Reactions:** Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are pivotal for constructing complex molecular skeletons. For instance, in a Sonogashira coupling, 1-iodo-2,4-dimethylbenzene can be reacted with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a disubstituted alkyne. This transformation is crucial in the synthesis of natural products, polymers, and pharmaceutical agents.

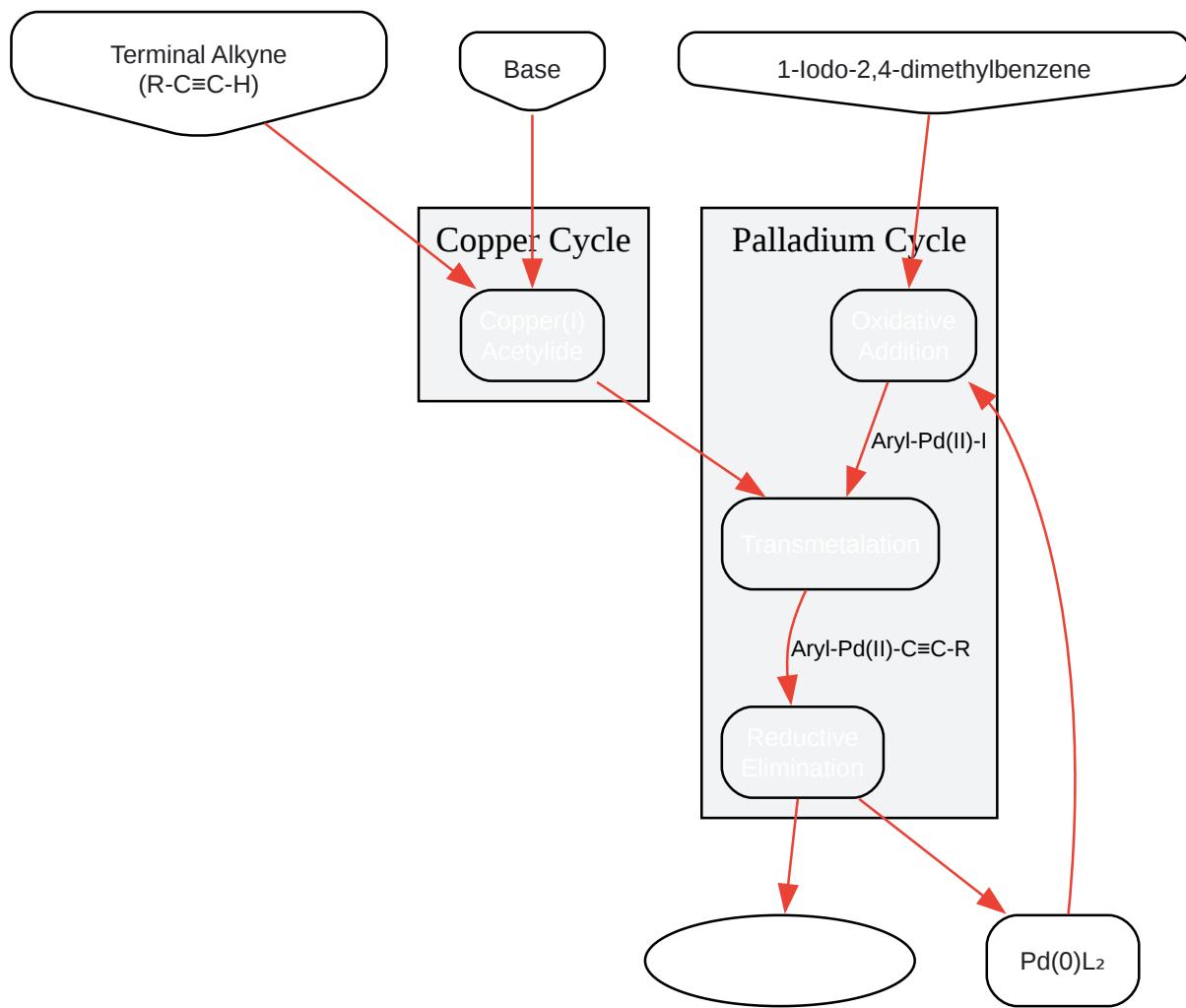

2. **Pharmaceutical and Agrochemical Synthesis:** The compound serves as a key intermediate in the synthesis of various biologically active molecules. It is a reactant used in preparing paralog-selective Hsp90 inhibitors, which are of interest in cancer therapy^[6]. The 2,4-dimethylphenyl moiety introduced from this reagent can be found in the core structures of various pharmaceutical and agrochemical compounds^[7].

3. **Materials Science:** Derivatives of 1-iodo-2,4-dimethylbenzene are used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and specialized polymers, where the substituted aromatic core can be functionalized to tune the material's electronic and photophysical properties^[7].

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-Iodo-2,4-dimethylbenzene.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 1-Iodo-2,4-dimethylbenzene.

Sonogashira Coupling Pathway

This diagram shows the catalytic cycle for the Sonogashira coupling of 1-Iodo-2,4-dimethylbenzene with a terminal alkyne.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of a Sonogashira cross-coupling reaction.

Safety Information

1-Iodo-2,4-dimethylbenzene is classified as an irritant. Appropriate safety precautions should be taken when handling this chemical.

GHS Hazard Statements:[[1](#)]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:[[1](#)]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood.

Conclusion

1-Iodo-2,4-dimethylbenzene is a cornerstone intermediate for synthetic chemists in academia and industry. Its utility in forming new carbon-carbon and carbon-heteroatom bonds through well-established cross-coupling chemistries ensures its continued importance in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Understanding its properties, synthetic routes, and reaction pathways is crucial for leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Iodo-m-xylene | C8H9I | CID 77885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Iodo-m-xylene | CAS 4214-28-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 4-IODO-M-XYLENE CAS#: 4214-28-2 [m.chemicalbook.com]
- 4. 1,3-Dimethyl-4-iodobenzene | CAS 4214-28-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. GSRS [precision.fda.gov]
- 6. usbio.net [usbio.net]
- 7. innospk.com [innospk.com]
- To cite this document: BenchChem. [IUPAC name for 4-Iodo-m-xylene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031699#iupac-name-for-4-iodo-m-xylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com